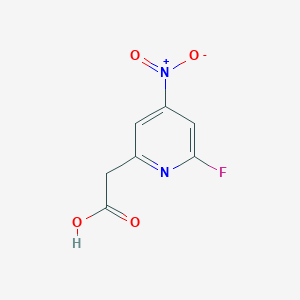
(6-Fluoro-4-nitropyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-4-nitropyridin-2-YL)acetic acid is a fluorinated pyridine derivative with the molecular formula C7H5FN2O4 and a molecular weight of 200.12 g/mol This compound is characterized by the presence of a fluorine atom at the 6th position and a nitro group at the 4th position on the pyridine ring, along with an acetic acid moiety at the 2nd position
Vorbereitungsmethoden
One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Additionally, the nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid . The acetic acid moiety can be attached through various acylation reactions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. The use of efficient catalysts and reaction conditions can significantly enhance the production process.
Analyse Chemischer Reaktionen
(6-Fluoro-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Common reagents and conditions used in these reactions include acidic or basic media, appropriate solvents, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
(6-Fluoro-4-nitropyridin-2-YL)acetic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (6-Fluoro-4-nitropyridin-2-YL)acetic acid is primarily influenced by the presence of the fluorine and nitro groups on the pyridine ring. These substituents can modulate the compound’s electronic properties, affecting its interactions with molecular targets. The nitro group, being an electron-withdrawing group, can enhance the compound’s reactivity towards nucleophiles, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
(6-Fluoro-4-nitropyridin-2-YL)acetic acid can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: Lacks the nitro and acetic acid groups, making it less reactive and less biologically active.
4-Nitropyridine: Lacks the fluorine and acetic acid groups, resulting in different chemical and biological properties.
2-Fluoro-4-nitropyridine: Similar in structure but lacks the acetic acid moiety, which can affect its solubility and reactivity.
The uniqueness of this compound lies in the combination of the fluorine, nitro, and acetic acid groups, which impart distinct chemical and biological properties to the compound.
Eigenschaften
Molekularformel |
C7H5FN2O4 |
|---|---|
Molekulargewicht |
200.12 g/mol |
IUPAC-Name |
2-(6-fluoro-4-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5FN2O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI-Schlüssel |
VIGVZUFIAVFVEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CC(=O)O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Amino-6-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14837747.png)


